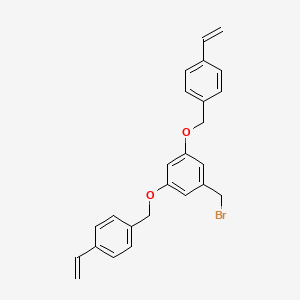

3,5-Bis(4-vinylbenzyloxy)benzyl bromide

Cat. No. B8511491

Key on ui cas rn:

199277-76-4

M. Wt: 435.4 g/mol

InChI Key: JVFMELGYXCXKQW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06211316B1

Procedure details

A 1 L flask is charged with 10.0 g (268.6 mmol, 2.3 eq) of LiAlH4 in THF (250 ml) under an argon atmosphere. The resultant solution is cooled with an ice bath and 46.9 g (116.9 mmol) of ester (2A) in THF (250 ml) is added dropwise with stirring and the mixture, stirred over a 2 hour period. Thereafter water (10 ml) and 15% NaOH (10 ml) and finally water (24 ml) is added to the mixture. The grey precipitate is filtered and the filtrate is washed with diethylether. Thereafter water (500 ml) is added and the organic phase is collected. The remaining aqueous phase is further extracted with diethylether (3×500 ml) and the organic phases are collected and combined, dried over MgSO4 and evaporated to dryness. A colourless oil is obtained (38.7 g, 88.5%). Addition of a little hexane effects precipitation of white crystals of 3,5-di(4-vinylbenzyloxy)benzylalcohol (2B). A 1 L flask is charged with 64.5 g (173 mmol) of (2B) in THF (250 ml) under an argon atmosphere. Thereafter, 68.1 g (260 mmol, 1.5 eq) of PPh3 and then 86.2 g (260 mmol, 1.5 eq) of CBr4 are added and the resultant mixture stirred gently for 1 hour in an ice bath whereupon a milky suspension is obtained. To this suspension is added water (600 ml) and diethylether (400 ml). The organic phase is collected and the aqueous phase is further extracted with diethylether (2×500 ml). The organic phases are collected and combined, dried over MgS04 and evaporated to dryness. A yellow oil is obtained which is dissolved in hexane/acetone 9:1 and filtered over Kieselgel. The resultant solution is left to recrystallise to yield fine white crystals of 3,5-di(4-vinylbenzyloxy)benzylbromide (2).

Name

hexane acetone

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

3,5-di(4-vinylbenzyloxy)benzylalcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

ester

Quantity

46.9 g

Type

reactant

Reaction Step Seven

Name

( 2B )

Quantity

64.5 g

Type

reactant

Reaction Step Eight

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[C:18]([O-])=O)=[CH:11][CH:10]=1)=[CH2:8].[OH-].[Na+].C(C1C=CC(COC2C=C(C=C(OCC3C=CC(C=C)=CC=3)C=2)CO)=CC=1)=C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:86]>C1COCC1.CCCCCC.CC(C)=O.C(OCC)C.O.CCCCCC>[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[CH2:18][Br:86])=[CH:11][CH:10]=1)=[CH2:8] |f:0.1.2.3.4.5,7.8,13.14|

|

Inputs

Step One

|

Name

|

hexane acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC.CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

3,5-di(4-vinylbenzyloxy)benzylalcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

Step Five

Step Six

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

ester

|

|

Quantity

|

46.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(COC=2C=C(C(=O)[O-])C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

( 2B )

|

|

Quantity

|

64.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

Step Ten

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture, stirred over a 2 hour period

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The grey precipitate is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate is washed with diethylether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter water (500 ml) is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The remaining aqueous phase is further extracted with diethylether (3×500 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phases are collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A colourless oil is obtained (38.7 g, 88.5%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is further extracted with diethylether (2×500 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phases are collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over MgS04

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow oil is obtained which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over Kieselgel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant solution is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recrystallise

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=CC=C(COC=2C=C(CBr)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |